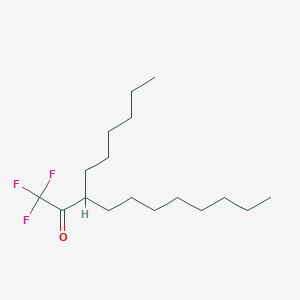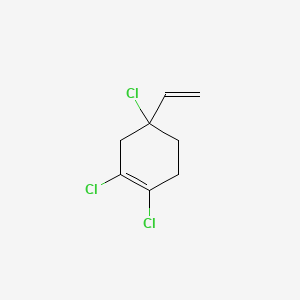
1,2,4-Trichloro-4-ethenylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-4-ethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with three chlorine atoms and one ethenyl group
Vorbereitungsmethoden
The synthesis of 1,2,4-Trichloro-4-ethenylcyclohex-1-ene typically involves the chlorination of 4-ethenylcyclohexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 2, and 4 positions on the cyclohexene ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1,2,4-Trichloro-4-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, replacing chlorine atoms with hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-4-ethenylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,4-Trichloro-4-ethenylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethenyl group can influence its reactivity and binding affinity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trichloro-4-ethenylcyclohex-1-ene can be compared with other chlorinated cyclohexene derivatives, such as:
- 1,2,3-Trichlorocyclohexene
- 1,2,4-Trichlorocyclohexane
- 4-Ethenylcyclohexene
These compounds share similar structural features but differ in the number and position of chlorine atoms and the presence of functional groups, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
919297-80-6 |
|---|---|
Molekularformel |
C8H9Cl3 |
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-4-ethenylcyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-2-8(11)4-3-6(9)7(10)5-8/h2H,1,3-5H2 |
InChI-Schlüssel |
PDIOHFRQVHSVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCC(=C(C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)
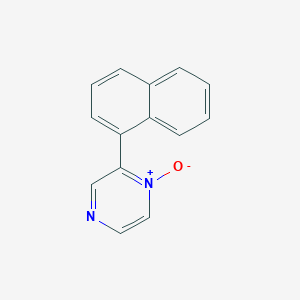
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
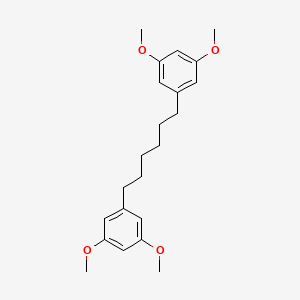
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
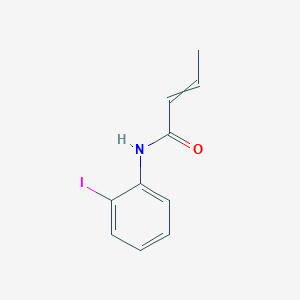
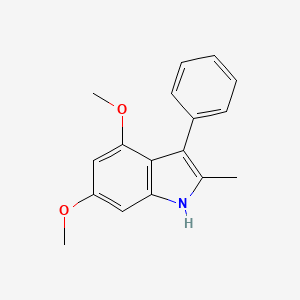

![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
